2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, a morpholinyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.
Addition of the Morpholinyl Group: The morpholinyl group can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors in the body.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a chlorophenyl group instead of a bromophenyl group.
2-Amino-4-(4-fluorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
2-Amino-4-(4-methylphenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C26H25BrN4O2 |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2 |
InChI Key |
MVOOOTIFTLKMQC-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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